5-Hydroxy-2-naphthoic acid
Overview
Description
Synthesis Analysis
Biocatalytic Synthesis:
Research has explored the biocatalytic synthesis of dihydroxynaphthoic acids using the bacterial cytochrome P450 enzyme CYP199A2. This enzyme efficiently catalyzes the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids, yielding 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acids, respectively. These dihydroxynaphthoic acids find applications in various fields, including pharmaceuticals and industrial materials .
Chemical Reactions Analysis
Oxidation:
CYP199A2 catalyzes the oxidation of 2-naphthoic acid to produce 7- and 8-hydroxy-2-naphthoic acids. These reactions involve the introduction of oxygen atoms from molecular oxygen into the aromatic ring, resulting in the formation of dihydroxynaphthoic acids .
Scientific Research Applications
Synthesis and Derivative Formation
5-Hydroxy-2-naphthoic acid serves as a precursor in the synthesis of various chemical derivatives. For instance, Citterio et al. (1990) developed a method to synthesize substituted 2-hydroxy-1-naphthoic acid esters and amides by oxidation of 5-aryl-3-oxopentanoic acid esters or amines with manganese(III) acetate of cerium(IV) ammonium nitrate. This method is based on intramolecular homolytic substitution by α-dicarbonylalkyl radicals generated from high-valent metal β-dicarbonyl complexes (Citterio, Pesce, Sebastiano, & Santi, 1990). Similarly, Kraska and Boruszczak (1990) presented a method for synthesizing N-arylamides of 3-hydroxy-2-naphthoic acid, derived from 5-aminobenzimidazol-2-one and 6-aminobenzoxazol-2-one (Kraska & Boruszczak, 1990).
Spectrophotometric Applications
Lajunen and Aitta (1981) proposed 1-hydroxy-4-sulpho-2-naphthoic acid as a spectrophotometric reagent for determining iron. It forms a red-brown chelate with iron, showing promise for its use in analytical chemistry, especially in determining iron content in polymetallic iron ores and aluminum alloys (Lajunen & Aitta, 1981).
Pharmaceutical and Materials Science
This compound is used in pharmaceutical co-crystal preparation. Zhang, Li, and Mei (2015) reported a new polymorph of HNA obtained during attempted co-crystallization experiments, highlighting its role in pharmaceutical formulation and material science (Zhang, Li, & Mei, 2015). Additionally, Bučar et al. (2007) synthesized and analyzed caffeine-containing co-crystals of hydroxy-2-naphthoic acids via single-crystal X-ray diffraction and IR analysis, demonstrating the compound's utility in supramolecular chemistry and crystal engineering (Bučar, Henry, Lou, Duerst, Borchardt, MacGillivray, & Zhang, 2007).
Catalytic and Chemical Processing
This compound is also used in catalytic and chemical processing. Shteinberg (2022) discussed its use in the synthesis of arylamides, which are essential in producing organic azo pigments, medicines, and pesticides (Shteinberg, 2022). Furthermore, Bapat and Patwardhan (2017) focused on the purification of 3-hydroxy-2-naphthoic acid, an important intermediate in the dyestuff and pigments industry, using selective extraction methods (Bapat & Patwardhan, 2017).
Properties
IUPAC Name |
5-hydroxynaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAMQSIENGBTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470483 | |
Record name | 5-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-18-5 | |
Record name | 5-Hydroxy-2-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2437-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-hydroxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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